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molecular formula C12H11F2NO B8291947 5-(4-(Difluoromethyl)phenyl)-4-ethyloxazole

5-(4-(Difluoromethyl)phenyl)-4-ethyloxazole

Cat. No. B8291947
M. Wt: 223.22 g/mol
InChI Key: CHIVSDOXPRBSKV-UHFFFAOYSA-N
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Patent
US07998993B2

Procedure details

LiHMDS (1.0 M in THF, 24 mL, 24 mmol) was added to a solution of Example 54A (4.90 g, 21.9 mmol) in THF (73 mL) at −78° C. The reaction was stirred at −78° C. for 30 min, and then solid hexachloroethane (5.20 g, 21.9 mmol) was added in one portion. The reaction was allowed to stir overnight while warming to room temperature. The reaction was quenched with water and the product extracted with EtOAc. The combined organic extract was washed with water and brine, and filtered through celite. The filtrate was dried over Na2SO4, filtered and concentrated in vacuo. The crude product was dissolved in toluene and loaded on silica gel (Analogix® 25×115 column), and eluted with 2 column lengths of hexanes then 5% to 50% EtOAc/hexanes. The result was 4.1 g (73%) of the title compound as a pale yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.63 (d, J=8.5, 2H), 7.58 (d, J=8.7, 2H), 6.68 (t, J=56.5, 1H), 2.77 (q, J=7.5, 2H), 1.31 (t, J=7.5, 3H). MS (DCI+) m/z 258 (M+H).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[F:11][CH:12]([F:26])[C:13]1[CH:18]=[CH:17][C:16]([C:19]2[O:23][CH:22]=[N:21][C:20]=2[CH2:24][CH3:25])=[CH:15][CH:14]=1.[Cl:27]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:27][C:22]1[O:23][C:19]([C:16]2[CH:15]=[CH:14][C:13]([CH:12]([F:11])[F:26])=[CH:18][CH:17]=2)=[C:20]([CH2:24][CH3:25])[N:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
4.9 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=C(N=CO1)CC)F
Name
Quantity
73 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with water and brine
FILTRATION
Type
FILTRATION
Details
filtered through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in toluene
WASH
Type
WASH
Details
eluted with 2 column lengths of hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1OC(=C(N1)CC)C1=CC=C(C=C1)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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